molecular formula C8H7Br2NO2 B10911988 Methyl N-(2,4-dibromophenyl)carbamate

Methyl N-(2,4-dibromophenyl)carbamate

Cat. No.: B10911988
M. Wt: 308.95 g/mol
InChI Key: LPHMYWXXXTZGFR-UHFFFAOYSA-N
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Description

Methyl N-(2,4-dibromophenyl)carbamate is a halogenated carbamate derivative characterized by a methyl carbamate group attached to a 2,4-dibromophenyl aromatic ring. The 2,4-dibromo substitution likely enhances steric and electronic effects compared to non-halogenated or mono-halogenated analogs, influencing its reactivity and biological activity.

Carbamates are widely studied for their pesticidal, antimicrobial, and pharmaceutical applications due to their ability to inhibit enzymes like acetylcholinesterase or interact with microbial biofilms . This compound’s bromine substituents may confer enhanced lipophilicity and resistance to metabolic degradation, critical for bioactivity.

Properties

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

methyl N-(2,4-dibromophenyl)carbamate

InChI

InChI=1S/C8H7Br2NO2/c1-13-8(12)11-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H,11,12)

InChI Key

LPHMYWXXXTZGFR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(C=C(C=C1)Br)Br

Origin of Product

United States

Preparation Methods

The synthesis of methyl N-(2,4-dibromophenyl)carbamate typically involves the reaction of 2,4-dibromoaniline with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl N-(2,4-dibromophenyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl N-(2,4-dibromophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl N-(2,4-dibromophenyl)carbamate involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring enhance its reactivity, allowing it to interact with various biological molecules. The carbamate group can form hydrogen bonds with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of Methyl N-(2,4-dibromophenyl)carbamate with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 2,4-diBr, methyl carbamate C₈H₆Br₂NO₂ 323.95 g/mol Hypothesized pesticidal/antimicrobial activity Inferred
Methyl N-(4-chlorophenyl)carbamate 4-Cl, methyl carbamate C₈H₈ClNO₂ 185.61 g/mol Crystalline structure; hydrogen-bonding motifs
Ethyl N-(2,4-difluorophenyl)carbamate 2,4-diF, ethyl carbamate C₉H₉F₂NO₂ 201.17 g/mol Intermediate in pharmaceutical synthesis
Carbendazim (Methyl N-(1H-benzimidazol-2-yl)carbamate) Benzimidazole, methyl carbamate C₉H₉N₃O₂ 191.19 g/mol Broad-spectrum fungicide; inhibits microtubule assembly
N-(2,4-dibromophenyl)carbamothioylbenzamide (1e) 2,4-diBr, thiourea-benzamide C₁₄H₁₀Br₂N₂OS 428.12 g/mol Potent anti-inflammatory activity; inhibits PGE2 synthesis

Key Observations :

  • Carbamate vs. Thiourea : Thiourea derivatives (e.g., compound 1e) exhibit distinct electronic properties due to sulfur’s polarizability, enabling stronger hydrogen bonding and anti-inflammatory effects .

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